molecular formula C15H19NO B3154786 1-[(Butylamino)methyl]naphthalen-2-ol CAS No. 784984-58-3

1-[(Butylamino)methyl]naphthalen-2-ol

Cat. No. B3154786
CAS RN: 784984-58-3
M. Wt: 229.32 g/mol
InChI Key: ZGCDLHSPBVMTTH-UHFFFAOYSA-N
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Description

1-[(Butylamino)methyl]naphthalen-2-ol is an organic compound that belongs to the family of naphthylamines. It is obtained via a one-pot synthesis . An intramolecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .


Synthesis Analysis

The compound is synthesized via a one-pot synthesis . The synthesis involves a three-component condensation reaction of 2-naphthol, benzaldehyde, and butan-1-amine under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of the compound is C15H19NO . The compound has a dihedral angle of 78.27 (5)° between the fused ring system and the phenyl ring . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .


Chemical Reactions Analysis

The compound is obtained via a one-pot synthesis, which involves an intramolecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The reaction involves a three-component condensation of 2-naphthol, benzaldehyde, and butan-1-amine .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C15H19NO . The molecular weight is 229.32 g/mol .

Scientific Research Applications

properties

IUPAC Name

1-(butylaminomethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,16-17H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDLHSPBVMTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Butylamino)methyl]naphthalen-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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